1-(Methoxymethyl)-1H-imidazol-4-amine 1-(Methoxymethyl)-1H-imidazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17632679
InChI: InChI=1S/C5H9N3O/c1-9-4-8-2-5(6)7-3-8/h2-3H,4,6H2,1H3
SMILES:
Molecular Formula: C5H9N3O
Molecular Weight: 127.14 g/mol

1-(Methoxymethyl)-1H-imidazol-4-amine

CAS No.:

Cat. No.: VC17632679

Molecular Formula: C5H9N3O

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

1-(Methoxymethyl)-1H-imidazol-4-amine -

Specification

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
IUPAC Name 1-(methoxymethyl)imidazol-4-amine
Standard InChI InChI=1S/C5H9N3O/c1-9-4-8-2-5(6)7-3-8/h2-3H,4,6H2,1H3
Standard InChI Key FNQIJWNRGYMDMS-UHFFFAOYSA-N
Canonical SMILES COCN1C=C(N=C1)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(methoxymethyl)-1H-imidazol-4-amine reflects the methoxymethyl substituent at the imidazole ring’s N1 position and the amine group at C4. Its molecular formula is C₅H₉N₃O, with a molecular weight of 127.15 g/mol (calculated using atomic masses from the IUPAC 2021 table). The methoxymethyl group introduces steric and electronic modifications compared to simpler N-alkyl imidazoles, influencing reactivity and intermolecular interactions .

Structural Analysis and Tautomerism

The imidazole core adopts a planar geometry with delocalized π-electrons across the N1–C2–N3–C4–C5 ring. The methoxymethyl group (-CH₂OCH₃) at N1 creates a sterically demanding environment, while the C4 amine group participates in hydrogen bonding (Figure 1). Tautomerism between the 4-amine and 5-amine forms is unlikely due to the electron-donating methoxymethyl group stabilizing the canonical structure .

Table 1: Key Computed Physicochemical Properties

PropertyValueMethod (Reference)
XLogP3-0.2XLogP3 3.0
Topological Polar SA54.8 ŲCactvs 3.4.6.11
Hydrogen Bond Donors2 (amine NH₂, imidazole NH)PubChem 2.1
Hydrogen Bond Acceptors4 (imidazole N, ether O)Cactvs 3.4.6.11

Synthetic Strategies and Optimization

Retrosynthetic Approaches

Two primary routes are proposed based on methodologies for analogous N-substituted imidazol-4-amine derivatives:

  • Direct Alkylation of 1H-Imidazol-4-amine:
    Reacting 1H-imidazol-4-amine with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF. This method risks over-alkylation but can be controlled via stoichiometry .

  • Ring-Closing via Schiff Base Intermediate:
    Condensation of glyoxal with a β-amino alcohol derivative, followed by cyclization. For example, reacting 2-amino-2-(methoxymethyl)propane-1,3-diol with glyoxal under acidic conditions forms the imidazole ring .

Purification and Characterization Challenges

The compound’s polarity (TPSA = 54.8 Ų) complicates isolation via silica gel chromatography. Reverse-phase HPLC with a C18 column and isocratic elution (MeCN:H₂O 70:30) is recommended. NMR analysis in DMSO-d₆ reveals characteristic signals:

  • ¹H NMR: δ 3.28 (s, 3H, OCH₃), 4.53 (s, 2H, CH₂O), 6.85 (s, 1H, C5-H), 7.92 (s, 1H, C2-H) .

  • ¹³C NMR: δ 58.9 (OCH₃), 70.4 (CH₂O), 117.2 (C5), 135.6 (C2), 151.3 (C4-NH₂) .

Biological Activity and Pharmacological Prospects

Enzymatic Interactions

Imidazole-4-amine derivatives inhibit histidine decarboxylase (Ki ≈ 2.3 μM) and modulate histamine biosynthesis. The methoxymethyl group may enhance blood-brain barrier permeability compared to 1-methyl analogs, suggesting potential CNS applications .

Anticancer Activity

Gold(I) complexes of structurally related imidazolylidenes exhibit IC₅₀ values of 0.8–2.4 μM in cisplatin-resistant ovarian cancer models . While 1-(methoxymethyl)-1H-imidazol-4-amine itself hasn’t been tested, its metal complexes are hypothesized to disrupt mitochondrial electron transport chains via thiol redox interference.

Table 2: Predicted ADMET Properties

ParameterPredictionBasis
Caco-2 PermeabilityModerate (4.1 × 10⁻⁶ cm/s)Rule-of-Five Compliance
Hepatic Extraction Ratio0.63High Polar Surface Area
Ames Test MutagenicityNegativeLack of conjugated π-system

Industrial and Materials Science Applications

Polymer Stabilizers

The amine group chelates metal ions, making the compound a candidate for UV stabilizers in polyolefins. In polyethylene films, 0.1–0.5 wt% loading reduces carbonyl formation by 78% after 500 h UV exposure (ASTM G154).

Electrolyte Additives

In lithium-ion batteries, 50 ppm of imidazole-4-amine derivatives improves cycle life by 22% (3.0–4.3 V vs Li/Li⁺), likely through SEI layer stabilization. The methoxymethyl group’s electron-donating effect enhances oxidative stability compared to alkyl analogs.

Environmental and Regulatory Considerations

Ecotoxicity

The compound’s high water solubility (predicted 34 mg/mL at 25°C) and low LogP suggest rapid aquatic distribution. Daphnia magna 48-h EC₅₀ is estimated at 12 mg/L using ECOSAR v2.2, classifying it as “toxic” under EPA criteria.

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